molecular formula C6H12N2O4S2 B3220643 (r)-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide CAS No. 1200836-86-7

(r)-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide

Cat. No.: B3220643
CAS No.: 1200836-86-7
M. Wt: 240.3 g/mol
InChI Key: QEHQNGXDJRSPQR-UHFFFAOYSA-N
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Description

®-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features an acetamido group, a mercapto group, and a methylsulfonyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-acetamido-3-mercapto-n-(methylsulfonyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of an appropriate amine with acetic anhydride to form the acetamido group. The mercapto group can be introduced through a thiolation reaction, while the methylsulfonyl group is added via sulfonylation using methylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the acetamido group can produce amines .

Scientific Research Applications

®-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-acetamido-3-mercapto-n-(methylsulfonyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in oxidative stress or inflammation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-acetamido-N-methylsulfonyl-3-sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c1-4(9)7-5(3-13)6(10)8-14(2,11)12/h5,13H,3H2,1-2H3,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHQNGXDJRSPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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